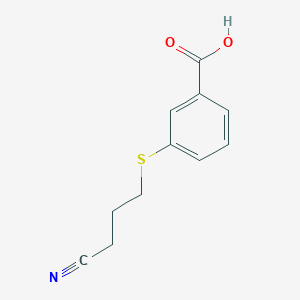

3-(3-Cyanopropylsulfanyl)benzoic acid

Beschreibung

3-(3-Cyanopropylsulfanyl)benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group at the 3-position of the benzene ring, connected to a 3-cyanopropyl chain. Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 235.28 g/mol. The compound combines a polar nitrile (-CN) group with a thioether linkage, influencing its physicochemical properties, such as solubility and acidity, and enabling diverse applications in organic synthesis, material science, and medicinal chemistry.

Eigenschaften

Molekularformel |

C11H11NO2S |

|---|---|

Molekulargewicht |

221.28 g/mol |

IUPAC-Name |

3-(3-cyanopropylsulfanyl)benzoic acid |

InChI |

InChI=1S/C11H11NO2S/c12-6-1-2-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8H,1-2,7H2,(H,13,14) |

InChI-Schlüssel |

MKZQXTCXMKCFLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)SCCCC#N)C(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antithrombotic Properties

One of the significant applications of 3-(3-Cyanopropylsulfanyl)benzoic acid is in the development of antithrombotic agents. Research indicates that compounds derived from cyanobenzoic acid derivatives can be effective in preventing thrombotic conditions such as myocardial infarction and stroke. These compounds work by inhibiting platelet aggregation, which is crucial in preventing blood clots .

Table 1: Antithrombotic Activity of Cyanobenzoic Acid Derivatives

| Compound Name | Mechanism of Action | Target Condition |

|---|---|---|

| 3-(3-Cyanopropylsulfanyl)benzoic acid | Inhibition of platelet aggregation | Myocardial infarction, stroke |

| 4-Cyanobenzoic acid | Anticoagulant properties | Deep vein thrombosis |

| 2-Fluoro-4-cyanobenzoic acid | Thrombolytic activity | Pulmonary embolism |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that derivatives of benzoic acid can reduce pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The mechanism involves the modulation of inflammatory pathways, which could lead to new therapeutic strategies for conditions like arthritis and chronic pain syndromes.

Synthesis and Characterization

The synthesis of 3-(3-Cyanopropylsulfanyl)benzoic acid involves several chemical reactions, including nucleophilic substitutions and coupling reactions with various reagents. The characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structural integrity and purity of the synthesized compound.

Table 2: Synthesis Pathways for 3-(3-Cyanopropylsulfanyl)benzoic Acid

| Step | Reagents Used | Conditions Required |

|---|---|---|

| Nucleophilic substitution | Sodium cyanide, propyl sulfide | Reflux in organic solvent |

| Coupling reaction | Aryl halides | Base catalysis |

Case Study: Antithrombotic Efficacy

A study conducted on animal models demonstrated the efficacy of 3-(3-Cyanopropylsulfanyl)benzoic acid in reducing thrombus formation. The results indicated a significant decrease in platelet aggregation when administered at specific dosages compared to control groups .

Case Study: Anti-inflammatory Response

In another case study focusing on inflammation, researchers administered the compound to rats subjected to lipopolysaccharide-induced inflammation. The results showed a marked reduction in inflammatory markers and improved recovery times, suggesting its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(3-Cyanopropylsulfanyl)benzoic acid with key analogs:

*Estimated pKa values based on substituent electronic effects.

Key Differences and Implications

Acidity

- The sulfamoyl group (-SO₂NH₂) in 3-sulfamoylbenzoic acid is strongly electron-withdrawing, lowering the pKa of the -COOH group (≈1.5) compared to the sulfanyl-substituted analog (≈2.8–2.9). This enhances solubility in aqueous media .

- The cyanopropylsulfanyl group exerts moderate electron-withdrawing effects due to the nitrile, resulting in slightly higher acidity than unsubstituted benzoic acid (pKa ≈4.2).

Solubility and Reactivity

- Sulfonamides exhibit higher water solubility due to hydrogen bonding via -SO₂NH₂.

- The cyanopropyl chain increases lipophilicity, making the compound more suitable for non-polar solvents or polymer matrices.

Material Science

- The nitrile group in 3-(3-Cyanopropylsulfanyl)benzoic acid can undergo cycloaddition reactions (e.g., with azides) to form tetrazoles, useful in polymer cross-linking.

Medicinal Chemistry

- Sulfonamide analogs (e.g., 3-sulfamoylbenzoic acid) are well-studied for targeting metalloenzymes, while the sulfanyl-nitrile combination in the target compound may offer novel binding modes.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-Cyanopropylsulfanyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : A plausible route involves introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry. For example, chlorinated benzoic acid derivatives (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) are synthesized using FeCl₃ as a catalyst under controlled chlorination . Adapting this, 3-mercaptobenzoic acid could react with 3-cyanopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Optimization includes varying solvent polarity, temperature, and catalyst loading to maximize yield. Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-(3-Cyanopropylsulfanyl)benzoic acid?

- Methodology :

- ¹H/¹³C NMR : Confirm the sulfanyl linkage (δ ~2.5–3.5 ppm for SCH₂ protons) and benzoic acid aromatic protons (δ ~7.5–8.5 ppm). The cyanopropyl group’s nitrile peak appears at ~110–120 ppm in ¹³C NMR .

- IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C≡N stretch (~2240 cm⁻¹), and S-C vibrations (~600–700 cm⁻¹).

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity and molecular ion peaks (expected [M-H]⁻ ~250 m/z).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfanyl-substituted benzoic acid derivatives?

- Methodology : Discrepancies often arise from competing side reactions (e.g., oxidation of the sulfanyl group to sulfoxide). Systematic analysis includes:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate species.

- Byproduct Identification : Use LC-MS or GC-MS to detect sulfoxides or disulfides, which may form under oxidative conditions .

- Condition Screening : Compare yields under inert (N₂) vs. ambient atmospheres to assess oxidative degradation.

Q. What computational tools can predict the reactivity of 3-(3-Cyanopropylsulfanyl)benzoic acid in nucleophilic acyl substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions at the carboxylic acid or nitrile groups.

- Retrosynthesis AI : Platforms like Pistachio or Reaxys integrate reaction databases to propose feasible pathways. For example, the cyanopropyl group’s electron-withdrawing nature may direct electrophilic aromatic substitution to specific positions .

Q. How can researchers design derivatives of 3-(3-Cyanopropylsulfanyl)benzoic acid for targeted biological activity (e.g., enzyme inhibition)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the cyanopropyl chain length or substitute the sulfanyl group with sulfonyl/sulfonamide groups to alter lipophilicity and binding affinity.

- Docking Studies : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cyclooxygenase or proteases). The benzoic acid moiety may chelate metal ions in metalloenzymes .

- In Vitro Assays : Test inhibition potency against target enzymes using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.